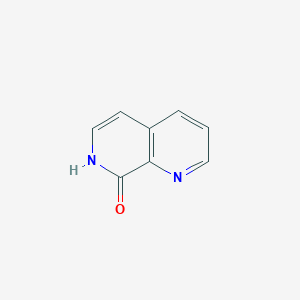

1,7-Naphthyridin-8(7H)-one

Description

1,7-Naphthyridin-8(7H)-one is a bicyclic heteroaromatic compound characterized by a fused pyridine-pyrrolidinone structure. Its keto tautomer is predominant in nonhydroxylic solvents and the solid state, as confirmed by IR spectroscopy . Key spectral data include distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 7.57–8.65) and UV absorption maxima indicative of π→π* transitions . The compound is synthesized via Rh$^III$-catalyzed C–H functionalization/annulation of pyridine derivatives with alkynes (yields up to 90%) or modified Skraup reactions . It exhibits moderate antibacterial activity, likely due to metal-chelation properties inherited from its quinoline analogs .

Properties

IUPAC Name |

7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUQISVBYRDYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498385 | |

| Record name | 1,7-Naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-11-7 | |

| Record name | 1,7-Naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-8(7H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-8(7H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

Synthesis of 1,7-Naphthyridin-8(7H)-one

The synthesis of this compound often involves various methodologies that allow for the introduction of functional groups to enhance its biological activity. Recent studies have focused on the synthesis of derivatives through reactions with thiazole and other heterocycles. For instance, the reaction of 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones with triflic anhydride has been shown to facilitate O-sulfonylation, leading to new derivatives with promising biological activities .

This compound and its derivatives exhibit a wide range of biological activities:

- Antioxidant Properties : Research indicates that certain derivatives possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .

- Anti-inflammatory Effects : Compounds derived from this compound have shown potential in reducing inflammation. For example, studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines .

- Antitumor Activity : There is growing evidence that naphthyridine derivatives exhibit significant antitumor properties. For instance, specific compounds have been tested against human cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 1: Antitumor Activity

A study investigated the efficacy of a novel derivative of this compound against various cancer cell lines. Results showed that the compound exhibited potent cytotoxic effects, particularly against MCF-7 breast cancer cells and HepG2 hepatocellular carcinoma cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | HepG2 | 4.5 |

| C | K562 | 6.0 |

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, a derivative was tested in a rat model of colitis. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-1β following treatment with the naphthyridine derivative .

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Naphthyridine Derivative | 80 | 60 |

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

1,6-Naphthyridinones and 1,8-Naphthyridinones

- 1,6-Naphthyridin-2(1H)-one (CAS 23616-29-7): Differs in nitrogen positioning, leading to altered electronic properties. Synthesized via primary cyclization methods, it shows distinct $ ^1H $ NMR shifts (e.g., δ 7.88 for aromatic protons) .

- Its $ ^13C $ NMR spectrum shows carbonyl signals at δ 152.1–151.5 .

Substituted Derivatives of 1,7-Naphthyridin-8(7H)-one

Halogenated Derivatives

- 3-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1375301-90-8): Introduced via bromination, this derivative (MW 225.04) is sterically hindered, affecting further reactivity. It serves as an intermediate in cross-coupling reactions .

- 5-Iodo-1,7-naphthyridin-8(7H)-one (CAS 1363405-29-1): The bulky iodine substituent at C5 disrupts planarity, reducing π-stacking interactions. Solubility in DMSO is >10 mM .

- 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one : Synthesized from methyl 4-chloro-3-(prop-1-ynyl)picolinate and hydroxylamine, this derivative forms dimeric aggregates via O–H⋯O hydrogen bonds. $ ^1H $ NMR: δ 2.46 (s, CH$_3$), 11.62 (s, OH) .

Alkyl and Amino Derivatives

- 6-Methyl-1,7-naphthyridin-8(7H)-one (CAS 922527-17-1): The methyl group at C6 enhances lipophilicity (logP ~1.2). $ ^1H $ NMR: δ 2.79 (t, CH$_2$) .

- 3-Amino-1,7-naphthyridin-4(1H)-one: Prepared by reducing nitro precursors (e.g., 70% yield via Raney Ni/H$_2$), the amino group enables electrophilic substitution at C5 .

Nitro Derivatives

- 5-Nitro-1,7-naphthyridin-8(7H)-one: Synthesized via nitration (42% yield with HNO$3$/H$2$SO$_4$), the electron-withdrawing nitro group deactivates the ring toward electrophiles .

Spectral and Physical Properties

Biological Activity

1,7-Naphthyridin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , and it features a carbonyl group at the 8-position. The presence of nitrogen in the heterocyclic structure enhances its reactivity and interaction with biological targets.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that derivatives of naphthyridinones exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, 2-Chloro-1,7-naphthyridin-8(7H)-one demonstrated effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent .

-

Anticancer Potential

- Research has indicated that naphthyridine derivatives can inhibit cancer cell proliferation. A study focusing on 1,7-naphthyridinone derivatives revealed their ability to induce apoptosis in cancer cell lines such as SW480 and HCT116, with IC50 values ranging from 1.09 to 3.18 µM . The mechanism involves the inhibition of the WNT signaling pathway, leading to cell cycle arrest .

- Enzyme Inhibition

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Enzyme Activity : By interacting with specific enzymes involved in cellular processes, it can alter metabolic pathways.

- Induction of Apoptosis : The compound's ability to trigger programmed cell death is vital for its anticancer properties.

- Receptor Interaction : The structural features allow it to bind effectively to various receptors, influencing physiological responses.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Name | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| Antibacterial | 2-Chloro-1,7-naphthyridin-8(7H)-one | Moderate | Gram-positive & Gram-negative bacteria |

| Anticancer | Naphthyridine derivative | 2.74 - 3.18 | SW480 & HCT116 cancer cells |

| Enzyme Inhibition | Naphthyridine derivative | <0.31 | PARP1 |

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that naphthyridine derivatives can significantly reduce tumor growth in xenograft models. For example, compounds derived from this compound were tested against BRCA-deficient cancer cells, showing high potency and selectivity .

- Neuroprotective Effects : A recent study highlighted the potential neuroprotective effects of naphthyridine derivatives through their inhibition of cholinesterases. This activity suggests their application in treating Alzheimer's disease and other neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How is the keto-enol tautomerism of 1,7-naphthyridin-8(7H)-one characterized in different states and solvents?

- Methodological Answer : The keto tautomer is confirmed via IR spectroscopy, which shows absorption bands consistent with a carbonyl group (C=O) rather than an enolic hydroxyl (-OH) in the solid state and non-hydroxylic solvents. Comparative analysis with related systems supports this assignment, ruling out enol tautomer dominance under these conditions .

Q. What are the primary synthetic routes for preparing this compound?

- Methodological Answer :

- Hydrolysis of 1,7-naphthyridin-8-amine : Refluxing in 70% H₂SO₄ for 4 days yields the ketone with 81% efficiency .

- C-Oxidation : Oxidation of 1,7-naphthyridine 7-methiodide with NaOH/H₂O and K₃Fe(CN)₆ produces 7-methyl-1,7-naphthyridin-8(7H)-one .

- Modified Skraup reaction : 3-Amino-2(1H)-pyridinone undergoes cyclization under controlled conditions to yield the target compound, though yields may vary (~20%) .

Q. How is chlorination of this compound achieved using POCl₃?

- Methodological Answer : Treatment with POCl₃ under reflux (e.g., 3–12 hours) converts the carbonyl group to a chloro substituent. For example, 5-chloro-1,7-naphthyridin-8(7H)-one reacts with POCl₃ to form 5,8-dichloro-1,7-naphthyridine in 67% yield .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H NMR : Assigns proton environments and confirms substitution patterns .

- UV-Vis : Identifies electronic transitions and conjugation effects .

- Mass spectrometry : Determines molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal structures of derivatives, such as 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one .

Advanced Research Questions

Q. How does Rh-catalyzed C–H functionalization contribute to synthesizing this compound derivatives?

- Methodological Answer : Rhodium(III) catalysts enable regioselective pyridyl C–H bond activation, allowing coupling with alkynes to form fused naphthyridinone scaffolds. This method avoids pre-functionalized substrates and enhances synthetic efficiency .

Q. What mechanistic insights support the Gabriel-Colman rearrangement in forming this compound derivatives?

- Methodological Answer : The rearrangement proceeds via a two-step mechanism involving quinolinamic ester intermediates. Alkoxide-induced ring expansion generates hydroxynaphthyridinones, confirmed by isolating intermediates under mild conditions and validating their structures through synthesis .

Q. How do reaction conditions influence the selectivity in synthesizing substituted 1,7-naphthyridinones via Skraup-type reactions?

- Methodological Answer : Temperature, solvent polarity, and reactant stoichiometry critically impact cyclization efficiency. For example, using LiNPr₂ as a base in a modified Skraup reaction with 3-acetyl-2-chloropyridine yields 6,8-diphenyl-1,7-naphthyridin-5-amine in 72% yield, highlighting the role of electron-withdrawing groups in directing reactivity .

Q. What methodologies assess the antibacterial activity of this compound derivatives?

- Methodological Answer :

- Disc diffusion assays : Measure inhibition zones (e.g., 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows zones >20 mm at 200 µg/disc) .

- Tube dilution tests : Determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .

Q. How are substitution reactions utilized to functionalize the 1,7-naphthyridinone core with amines?

- Methodological Answer : Nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF) introduces amines. For example, 4-chloro-7-methyl-1,7-naphthyridin-8(7H)-one reacts with diethylaminoalkylamines to yield substituted derivatives (38% yield), with regioselectivity influenced by electron-deficient positions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.